MI-503 is a small molecule inhibitor that specifically targets the interaction between Menin and MLL1. [, , , , , , , , , , ] This interaction is crucial for the function of the COMPASS complex, a histone methyltransferase complex responsible for depositing the H3K4me3 activating mark on gene promoters. [, , ] MI-503 acts as a disruptor of this complex, interfering with the binding of Menin to MLL1. [, , , ] This disruption leads to the inhibition of the COMPASS complex, impacting downstream gene expression. [, ]
While the provided abstracts do not offer a detailed protocol for the synthesis of MI-503, they do highlight its development as a small molecule inhibitor designed to specifically target the Menin-MLL interaction. [, , , ] The chemical structure suggests a multi-step synthesis involving the coupling of various heterocyclic moieties. Further investigation into patent literature or chemistry journals is recommended for a detailed synthesis protocol.
MI-503 functions by directly inhibiting the protein-protein interaction between Menin and MLL1. [, , , , , ] This interaction is crucial for the proper formation and function of the COMPASS complex, a multi-protein complex responsible for histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with gene activation. [, , ] By disrupting this interaction, MI-503 destabilizes the COMPASS complex, leading to decreased H3K4me3 levels and subsequent downregulation of genes regulated by this epigenetic modification. [, , ]
The specific genes impacted by MI-503 treatment vary depending on the cell type and context, but commonly include those involved in cell proliferation, differentiation, and survival. [, , , , , , , , , , ] For instance, in MLL-rearranged leukemia cells, MI-503 has been shown to downregulate HOXA genes and MYC, leading to decreased cell proliferation and increased apoptosis. [, , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: